An In-depth Technical Guide to the Biological Activity of N-(3-bromophenyl)-2-phenoxyacetamide
An In-depth Technical Guide to the Biological Activity of N-(3-bromophenyl)-2-phenoxyacetamide
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutics, this guide offers a comprehensive exploration into the biological activities of N-(3-bromophenyl)-2-phenoxyacetamide and its derivatives. While direct and extensive research on this specific molecule is emerging, this document synthesizes findings from structurally related compounds to provide a robust framework for its potential applications in medicine. The N-phenylacetamide and phenoxyacetamide moieties are privileged structures in medicinal chemistry, known to confer a wide array of biological effects. This guide will delve into the known antileishmanial activity of a close analog, and further explore the promising potential for anticancer, anti-inflammatory, and FAAH inhibitory activities, grounded in a wealth of preclinical data from related compounds.
Molecular Profile of N-(3-bromophenyl)-2-phenoxyacetamide
N-(3-bromophenyl)-2-phenoxyacetamide is an organic compound featuring a central acetamide linkage, flanked by a 3-bromophenyl ring and a phenoxy group. The presence of the bromine atom on the phenyl ring is of particular interest, as halogens are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their biological activity.[1]
Chemical Structure:
-
Formula: C₁₄H₁₂BrNO₂
-
Molecular Weight: 306.16 g/mol
-
Key Features:
-
Phenoxyacetamide Core: A scaffold associated with a broad range of biological activities.
-
N-(3-bromophenyl) group: The bromine substituent can influence lipophilicity, metabolic stability, and binding interactions with biological targets.
-
Antileishmanial Activity: A Primary Investigation
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, with significant global health implications. Recent research has identified a close derivative, N-(3-Bromophenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide, as a compound with potential antileishmanial properties.[2] This provides the most direct evidence for a potential therapeutic application of the N-(3-bromophenyl)-2-phenoxyacetamide scaffold.
Synthesis and Characterization
The synthesis of N-(3-Bromophenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide was achieved via a standard amidation reaction.[2]
Synthesis Workflow:
Caption: Synthetic pathway for a closely related analog.
Antileishmanial Activity Evaluation (Proposed)
While the specific activity of N-(3-bromophenyl)-2-phenoxyacetamide against Leishmania species has not been reported, a standard in vitro assay protocol is provided below based on established methodologies.
Experimental Protocol: In Vitro Anti-promastigote Assay
-
Culturing of Leishmania Promastigotes: Leishmania promastigotes (e.g., L. donovani) are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.
-
Compound Preparation: A stock solution of N-(3-bromophenyl)-2-phenoxyacetamide is prepared in dimethyl sulfoxide (DMSO) and serially diluted to obtain the desired test concentrations.
-
Assay Setup: In a 96-well microtiter plate, 100 µL of the promastigote suspension (1 x 10⁶ cells/mL) is added to each well containing 100 µL of the test compound dilutions. A positive control (e.g., Amphotericin B) and a negative control (medium with DMSO) are included.
-
Incubation: The plate is incubated at 25°C for 72 hours.
-
Viability Assessment (MTT Assay):
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 25°C.
-
The formazan crystals are dissolved by adding 150 µL of DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentrations.
Anticancer Potential: A Multifaceted Approach
The phenoxyacetamide scaffold is a recurring motif in the design of novel anticancer agents.[3] Derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[3]
Proposed Mechanism of Action: Induction of Apoptosis
Many phenoxyacetamide derivatives exert their anticancer effects by triggering programmed cell death.[3] This can occur through both intrinsic and extrinsic pathways, often involving the modulation of key regulatory proteins such as caspases and members of the Bcl-2 family.
Apoptosis Induction Pathway:
Caption: Proposed intrinsic apoptosis pathway.
Quantitative Data from Related Compounds
The following table summarizes the cytotoxic activity of various phenoxyacetamide and N-phenylacetamide derivatives against different cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenoxyacetamide | 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | MCF-7 (Breast) | Varies | [1] |
| Phenoxyacetamide | 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | SK-N-SH (Neuroblastoma) | Varies | [1] |
| Phenylacetamide | Phenylacetamide derivative 3d | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [4] |
| Phenylacetamide | Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [4] |
| Phenylacetamide | Phenylacetamide derivative 3c | MCF-7 (Breast) | 0.7 ± 0.08 | [4] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of N-(3-bromophenyl)-2-phenoxyacetamide for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Anti-inflammatory and Analgesic Properties
Inflammation is a key pathological feature of many chronic diseases. The N-phenylacetamide and phenoxyacetamide scaffolds have been explored for their anti-inflammatory and analgesic properties.[1]
Potential Mechanism: COX Inhibition
A plausible mechanism for the anti-inflammatory activity of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the prostaglandin synthesis pathway.[4]
Prostaglandin Synthesis Pathway and Inhibition:
Caption: Inhibition of the COX-2 pathway.
In Vivo Models for Evaluation
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar rats are used for the study.
-
Compound Administration: N-(3-bromophenyl)-2-phenoxyacetamide is administered orally or intraperitoneally at various doses. A standard anti-inflammatory drug (e.g., Indomethacin) is used as a positive control.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Neurological Perspective
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive lipid amides.[5][6] Inhibition of FAAH has emerged as a promising therapeutic strategy for a range of neurological disorders, including anxiety, pain, and inflammation.[7] Notably, N-aryl 2-aryloxyacetamides have been identified as a new class of FAAH inhibitors.[5]
The Role of FAAH in Endocannabinoid Signaling
FAAH terminates the signaling of anandamide (AEA), an endogenous cannabinoid that plays a crucial role in pain sensation, mood, and memory.[8] By inhibiting FAAH, the levels of AEA are elevated, leading to enhanced endocannabinoid signaling.
FAAH in the Endocannabinoid System:
Caption: FAAH inhibition enhances endocannabinoid signaling.
Data on Related FAAH Inhibitors
A study on 2-aryloxy-N-arylacetamides identified potent FAAH inhibitors.[5]
| Compound | IC₅₀ for FAAH (µM) | Reference |
| 2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | 2.6 | [5] |
| 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | 0.35 | [5] |
Experimental Protocol: In Vitro FAAH Inhibition Assay
-
Enzyme Source: Recombinant human FAAH is used.
-
Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.
-
Assay Procedure:
-
The test compound, N-(3-bromophenyl)-2-phenoxyacetamide, is pre-incubated with the FAAH enzyme in an assay buffer.
-
The reaction is initiated by adding the substrate.
-
The fluorescence generated from the cleavage of the substrate is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the rate of reaction against the inhibitor concentration.
Conclusion and Future Directions
The N-(3-bromophenyl)-2-phenoxyacetamide scaffold holds considerable promise for the development of novel therapeutic agents. The existing evidence from closely related analogs points towards a spectrum of biological activities, including antileishmanial, anticancer, anti-inflammatory, and FAAH inhibitory effects. This technical guide provides a foundational framework for researchers to design and execute further preclinical and clinical investigations. Future studies should focus on the direct synthesis and in-depth biological evaluation of N-(3-bromophenyl)-2-phenoxyacetamide to validate these predicted activities and to elucidate its precise mechanisms of action. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of this promising chemical entity.
References
-
Shen, W., Yu, S., Zhang, J., Jia, W., & Zhu, Q. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18631. [Link]
-
Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. (2025). Molecules. [Link]
-
Shen, W., Yu, S., Zhang, J., Jia, W., & Zhu, Q. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules (Basel, Switzerland), 19(11), 18620–18631. [Link]
-
Wang, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1834. [Link]
-
Li, J., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2069-2080. [Link]
-
Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 386473. [Link]
-
N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. (2017). RSC Medicinal Chemistry. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). Pharmaceuticals. [Link]
-
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2020). Molecules. [Link]
-
Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Scientifica, 2014, 386473. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). ResearchGate. [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Molecules. [Link]
-
Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (2021). International Journal of Molecular Sciences. [Link]
-
N-(3-bromophenyl)-2-{(3z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1h-indol-1-yl}acetamide. PubChemLite. [Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. (2018). Roots Analysis. [Link]
-
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate Inhibits Cancer Cell Invasion in Vitro and Tumour Growth in Vivo. (2003). British Journal of Cancer. [Link]
-
N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). International Immunopharmacology. [Link]
-
Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. [Link]
-
N-(3-Bromophenyl)acetamide. PubChem. [Link]nlm.nih.gov/compound/12123)
Sources
- 1. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAAH (Fatty Acid Amide Hydrolase Inhibitor)- Delveinsight [delveinsight.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
